molecular formula C5H10N2OS B236911 3,3-Difluoro-DL-glutamic acid CAS No. 130521-05-0

3,3-Difluoro-DL-glutamic acid

Cat. No. B236911
M. Wt: 183.11 g/mol
InChI Key: HJJKSOSDUQANSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-DL-glutamic acid is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. It is an analog of glutamic acid, a non-essential amino acid that is involved in various physiological processes in the human body. The introduction of fluorine atoms in the glutamic acid molecule has led to the development of a compound that exhibits enhanced pharmacological properties.

Mechanism Of Action

The mechanism of action of 3,3-Difluoro-DL-glutamic acid involves the inhibition of glutamate transporters. Glutamate is an excitatory neurotransmitter that is involved in various physiological processes in the human body. However, excessive glutamate release can lead to neuronal damage and cell death. 3,3-Difluoro-DL-glutamic acid inhibits the activity of glutamate transporters, leading to the accumulation of glutamate in the extracellular space. This, in turn, leads to the activation of NMDA receptors and subsequent neuronal damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,3-Difluoro-DL-glutamic acid are diverse and depend on the specific application. In cancer cells, the compound inhibits the activity of glutamate transporters, leading to the accumulation of glutamate in the extracellular space. This, in turn, leads to the activation of AMPA receptors and subsequent cell death. In neurodegenerative disorders, the compound has been shown to exhibit neuroprotective effects by inhibiting the activity of glutamate transporters and reducing glutamate-induced excitotoxicity. Additionally, it has been shown to have anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,3-Difluoro-DL-glutamic acid is its enhanced pharmacological properties. The introduction of fluorine atoms in the glutamic acid molecule has led to the development of a compound that exhibits improved bioavailability and stability. Additionally, the compound is relatively easy to synthesize and can be purified through column chromatography. However, one of the limitations of 3,3-Difluoro-DL-glutamic acid is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in cancer cells and can lead to neuronal damage in high concentrations.

Future Directions

There are several future directions for the study of 3,3-Difluoro-DL-glutamic acid. One potential application is in the treatment of neurodegenerative disorders. The compound has been shown to exhibit neuroprotective effects and may be a promising candidate for the development of new therapeutics. Additionally, the compound may have potential applications in the treatment of other diseases such as epilepsy, stroke, and traumatic brain injury. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 3,3-Difluoro-DL-glutamic acid.

Synthesis Methods

The synthesis of 3,3-Difluoro-DL-glutamic acid involves the reaction of N-carboxyanhydride (NCA) of 3,3-difluoro-DL-alanine with N-Cbz-L-glutamic acid in the presence of triethylamine. The reaction takes place in anhydrous conditions and the product is purified through column chromatography. The yield of the product is around 60-70% and the purity can be confirmed through NMR and HPLC analysis.

Scientific Research Applications

3,3-Difluoro-DL-glutamic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inhibiting the activity of glutamate transporters in cancer cells. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been shown to have anti-inflammatory and analgesic properties.

properties

CAS RN

130521-05-0

Product Name

3,3-Difluoro-DL-glutamic acid

Molecular Formula

C5H10N2OS

Molecular Weight

183.11 g/mol

IUPAC Name

2-amino-3,3-difluoropentanedioic acid

InChI

InChI=1S/C5H7F2NO4/c6-5(7,1-2(9)10)3(8)4(11)12/h3H,1,8H2,(H,9,10)(H,11,12)

InChI Key

HJJKSOSDUQANSX-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(C(C(=O)O)N)(F)F

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)N)(F)F

synonyms

3,3-difluoroglutamate
DL-beta,beta-difluoroglutamic acid
F2Glu

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.